Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative. Quinolones are a class of synthetic heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the N-alkylation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at room temperature . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions (MCR) can be applied to develop scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it targets DNA gyrase and type II topoisomerase, enzymes essential for DNA replication . This interaction inhibits bacterial DNA replication, leading to cell death . In anticancer applications, the compound may inhibit tyrosine kinases and other signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides
Uniqueness
Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl ester group at the C-3 position and ethyl group at the N-1 position differentiate it from other quinolone derivatives, making it a valuable compound for drug development and synthetic chemistry .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-14-8-10(13(16)17-2)12(15)9-6-4-5-7-11(9)14/h4-8H,3H2,1-2H3 |
InChI Key |
WYSUFMDJCSGWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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